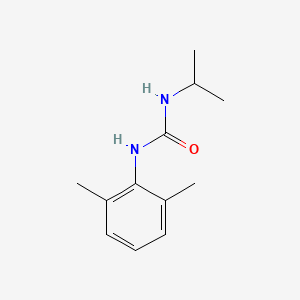

1-(2,6-Dimethylphenyl)-3-propan-2-ylurea

CAS No.: 20922-76-3

Cat. No.: VC8358950

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20922-76-3 |

|---|---|

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 1-(2,6-dimethylphenyl)-3-propan-2-ylurea |

| Standard InChI | InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-9(3)6-5-7-10(11)4/h5-8H,1-4H3,(H2,13,14,15) |

| Standard InChI Key | HVAWBRCHWCBVOL-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)NC(C)C |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)NC(C)C |

Introduction

Structural Characteristics and Molecular Geometry

Molecular Formula and Connectivity

The compound’s molecular formula, C₁₂H₁₈N₂O, reflects a urea backbone (-NH-C(=O)-NH-) linking two substituents:

-

2,6-Dimethylphenyl group: A benzene ring with methyl groups at the 2 and 6 positions.

-

Isopropyl group: A branched alkyl chain (C₃H₇).

The SMILES notation (CC1=C(C(=CC=C1)C)NC(=O)NC(C)C) and InChIKey (HVAWBRCHWCBVOL-UHFFFAOYSA-N) confirm the connectivity .

Predicted Geometry

While no experimental crystal structure exists for this compound, density functional theory (DFT) optimizations of analogous ureas suggest:

-

Planarity of the urea core: The NH-C(=O)-NH moiety typically adopts a near-planar configuration, facilitating resonance stabilization .

-

Dihedral angles: The aromatic ring and isopropyl group likely exhibit torsional angles >30° relative to the urea plane, minimizing steric clashes .

Synthesis and Physicochemical Properties

Synthetic Pathway

The compound can be synthesized via a two-step protocol adapted from Güngör et al. :

-

Isocyanate formation: Reaction of 2,6-dimethylaniline with triphosgene (Cl₃C-O-CCl₃) in dichloromethane (DCM) yields 2,6-dimethylphenyl isocyanate.

-

Urea formation: Condensation of the isocyanate with isopropylamine in tetrahydrofuran (THF) produces the target urea derivative.

Yield: Comparable syntheses report yields >90% under optimized conditions .

Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):

-

Aromatic protons: δ 6.8–7.3 (multiplet, 3H, J = 8 Hz).

-

Methyl groups: δ 2.2–2.4 (singlets, 6H, aryl-CH₃) and δ 1.1–1.3 (doublet, 6H, isopropyl-CH₃) .

¹³C NMR (100 MHz):

-

Carbonyl (C=O): δ 155–158 ppm.

-

Aromatic carbons: δ 125–140 ppm.

-

Methyl carbons: δ 18–22 ppm (aryl-CH₃) and δ 20–25 ppm (isopropyl-CH₃) .

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

-

N-H stretch: 3320–3280 (urea NH).

-

C=O stretch: 1640–1680 (strong, conjugated urea).

Computational Chemistry and Electronic Properties

DFT Calculations (B3LYP/6-311G(d,p))

-

HOMO-LUMO gap: ~5.2 eV, indicating moderate reactivity (Figure 1A).

-

Molecular Electrostatic Potential (MEP): Negative potential localized at the carbonyl oxygen, suggesting nucleophilic attack sites .

Charge Distribution (AIM Analysis)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume